N-[4-({2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide N-[4-({2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1040674-61-0
VCID: VC11937683
InChI: InChI=1S/C23H27N3O5/c1-30-19-10-3-15(13-20(19)31-2)14-21(27)24-11-12-25-22(28)16-6-8-18(9-7-16)26-23(29)17-4-5-17/h3,6-10,13,17H,4-5,11-12,14H2,1-2H3,(H,24,27)(H,25,28)(H,26,29)
SMILES: COC1=C(C=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC
Molecular Formula: C23H27N3O5
Molecular Weight: 425.5 g/mol

N-[4-({2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide

CAS No.: 1040674-61-0

Cat. No.: VC11937683

Molecular Formula: C23H27N3O5

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-({2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide - 1040674-61-0

Specification

CAS No. 1040674-61-0
Molecular Formula C23H27N3O5
Molecular Weight 425.5 g/mol
IUPAC Name 4-(cyclopropanecarbonylamino)-N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]benzamide
Standard InChI InChI=1S/C23H27N3O5/c1-30-19-10-3-15(13-20(19)31-2)14-21(27)24-11-12-25-22(28)16-6-8-18(9-7-16)26-23(29)17-4-5-17/h3,6-10,13,17H,4-5,11-12,14H2,1-2H3,(H,24,27)(H,25,28)(H,26,29)
Standard InChI Key LCRHKVWPHUYWDE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC
Canonical SMILES COC1=C(C=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central cyclopropanecarboxamide group linked to a para-substituted phenyl ring via a carbamoyl bridge. This phenyl group is further connected to an ethylamine chain terminating in a 3,4-dimethoxyphenylacetamide moiety. The presence of methoxy groups enhances lipophilicity, while the cyclopropane ring introduces conformational rigidity, potentially influencing target binding.

Physicochemical Data

PropertyValue
Molecular FormulaC23_{23}H27_{27}N3_{3}O5_{5}
Molecular Weight425.5 g/mol
IUPAC Name4-(Cyclopropanecarbonylamino)-N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]benzamide
SMILESCOC1=C(C=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC
InChI KeyLCRHKVWPHUYWDE-UHFFFAOYSA-N

The compound’s solubility profile is dominated by polar amide groups and aromatic methoxy substituents, suggesting moderate aqueous solubility with enhanced membrane permeability.

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds through sequential amide couplings:

  • Step 1: Activation of 3,4-dimethoxyphenylacetic acid using carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) to form an active ester .

  • Step 2: Coupling with ethylenediamine to generate the intermediate 2-[2-(3,4-dimethoxyphenyl)acetamido]ethylamine.

  • Step 3: Reaction with 4-isocyanatobenzoyl chloride to introduce the phenylcarbamoyl group.

  • Step 4: Final cyclopropanecarbonylation via Schlenk techniques or mixed anhydride methods.

Critical Parameters

  • Temperature: Reactions often proceed at 50–65°C to balance kinetics and byproduct formation .

  • Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve intermediates without side reactions .

  • Purification: Chromatography or recrystallization from ethyl acetate yields >95% purity.

Biological Activity and Mechanisms

Enzymatic Interactions

The compound’s amide and methoxy groups suggest affinity for serine proteases or G protein-coupled receptors (GPCRs). Computational docking studies predict strong hydrogen bonding with residues in the active sites of kinases (e.g., MAPK) or phosphodiesterases.

Target SystemHypothesized EffectSupporting Evidence
Neuroinflammatory PathwaysModulation of COX-2/PGE2_2 axisStructural analogy to NSAID derivatives
Cancer Cell ProliferationInhibition of tubulin polymerizationSimilarity to colchicine-site binders
Antimicrobial ActivityDisruption of bacterial cell membranesLipophilicity and charge distribution

Note: Experimental validation is pending; data inferred from structural analogs.

Pharmacokinetic Profiling

Absorption and Distribution

  • LogP: Predicted ~2.1 (moderate lipophilicity, favorable for blood-brain barrier penetration).

  • Plasma Protein Binding: Estimated 85–90% due to aromatic π-π interactions .

Metabolism and Excretion

  • Primary Metabolites: Demethylation of methoxy groups (CYP3A4/2D6-mediated) and amide hydrolysis.

  • Half-Life: Projected 6–8 hours in murine models, suggesting twice-daily dosing regimens.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity
Felbinac Impurity 16 Lacks cyclopropane moietyCOX-1 inhibition (IC50_{50} = 1.2 µM)
Papaverine Impurity F Trimethoxy substitutionPDE10A inhibition (Ki_i = 0.8 µM)
Brigatinib Derivatives Pyrimidine coreALK/EGFR inhibition (IC50_{50} < 10 nM)

The cyclopropane group in N-[4-({2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide may confer enhanced target selectivity compared to these analogs .

Challenges and Future Directions

Synthetic Hurdles

  • Low Yields: Final step cyclopropanation often <40%, necessitating flow chemistry optimization .

  • Byproducts: Isomeric impurities require rigorous HPLC purification.

Research Priorities

  • In Vivo Toxicity Studies: Assess hepatorenal safety in preclinical models.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify primary molecular targets.

  • Formulation Development: Explore nanoparticle delivery systems to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator